5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione
Overview
Description
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom The compound also features a butyl group, a chlorophenyl group, and a methyl group attached to the triazolidine ring
Preparation Methods
The synthesis of 5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with butylamine and methyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazolidine ring. The crude product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Cyclization: The triazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound is explored for its potential as an anticonvulsant agent, with studies indicating its ability to modulate neuronal activity and reduce seizure occurrences.
Mechanism of Action
The mechanism of action of 5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to their growth inhibition or death. For its anticonvulsant activity, the compound may modulate ion channels or neurotransmitter receptors in the central nervous system, thereby stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione can be compared with other similar compounds, such as:
5-butyl-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine: This compound also contains a butyl and chlorophenyl group but features an imidazo[4,5-c]pyridine ring instead of a triazolidine ring. It exhibits different biological activities and chemical properties.
1,2,4-triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of substituents and the triazolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-5-methyl-1,2,4-triazolidine-3-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-4-9-13(2)15-12(18)17(16-13)11-7-5-10(14)6-8-11/h5-8,16H,3-4,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYVTKPFROATSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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